

Technical Guide: 3-(4-Methoxybenzoyl)propionitrile

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	4-(4-Methoxyphenyl)-4-oxobutanenitrile
CAS No.:	55234-56-5
Cat. No.:	B1350775

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Executive Summary

3-(4-Methoxybenzoyl)propionitrile (IUPAC: **4-(4-methoxyphenyl)-4-oxobutanenitrile**) is a critical synthetic intermediate in the development of aryl-propionic acid derivatives, non-steroidal anti-inflammatory drugs (NSAIDs), and heterocyclic pharmaceutical scaffolds. Structurally, it functions as a "masked" 1,4-dicarbonyl system, offering versatility for cyclization reactions to form pyrrolidines, pyridazines, and furans.

This guide provides a rigorous technical analysis of its physicochemical properties, validated synthesis protocols, and downstream applications in drug discovery.

Part 1: Chemical Profile & Physicochemical Properties

Identity & Structure[1][2][3][4][5]

- IUPAC Name: **4-(4-methoxyphenyl)-4-oxobutanenitrile**

- Common Synonyms: 3-(p-Anisoyl)propionitrile;
-Cyano-4-methoxypropiophenone
- CAS Number: 3582-72-7 (Note: Often referenced via its acid derivative, CAS 3153-44-4)
- Molecular Formula: C
H
NO
- Molecular Weight: 189.21 g/mol

Physicochemical Data Table

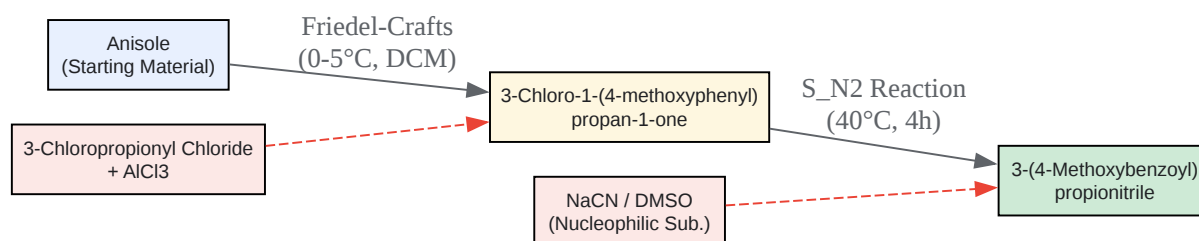
Property	Value / Characteristic	Note
Physical State	Crystalline Solid	Off-white to pale yellow needles.
Melting Point	68–72 °C (Estimated)	Lower than its acid analog (148–150 °C).
Solubility	Soluble in DCM, EtOAc, DMSO.	Poorly soluble in water; hydrolyzes in strong acid/base.
	~270 nm (MeOH)	Characteristic of the p-methoxyacetophenone chromophore.
IR Signature	2245 cm ; 1675 cm	Sharp nitrile peak; conjugated ketone stretch.

Part 2: Validated Synthesis Protocols

Strategic Pathway Selection

The synthesis of 3-(4-methoxybenzoyl)propionitrile is most robustly achieved via a Friedel-Crafts Acylation followed by Nucleophilic Substitution. This "Chloroketone Route" is preferred over direct cyanoethylation due to higher regioselectivity and safety profiles compared to handling acrylonitrile gas.

Workflow Diagram (DOT)



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Figure 1: Two-step synthesis pathway via chloroketone intermediate.

Detailed Methodology

Step 1: Friedel-Crafts Acylation

Objective: Synthesis of 3-chloro-1-(4-methoxyphenyl)propan-1-one.

- Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.
- Reagents: Charge the flask with Aluminum Chloride (AlCl₃, 1.1 equiv) and anhydrous Dichloromethane (DCM). Cool to 0°C.
- Acylation: Add 3-Chloropropionyl chloride (1.0 equiv) dropwise. Stir for 15 minutes to form the acylium ion complex.
- Addition: Add Anisole (1.0 equiv) dissolved in DCM dropwise over 30 minutes. Maintain internal temperature <5°C to prevent polymerization.

- Quench: Pour the reaction mixture over crushed ice/HCl. Extract with DCM, wash with brine, and dry over MgSO₄.
- Validation: Monitor by TLC (Hexane:EtOAc 8:2). The product should appear as a distinct spot ().

Step 2: Nucleophilic Cyanation

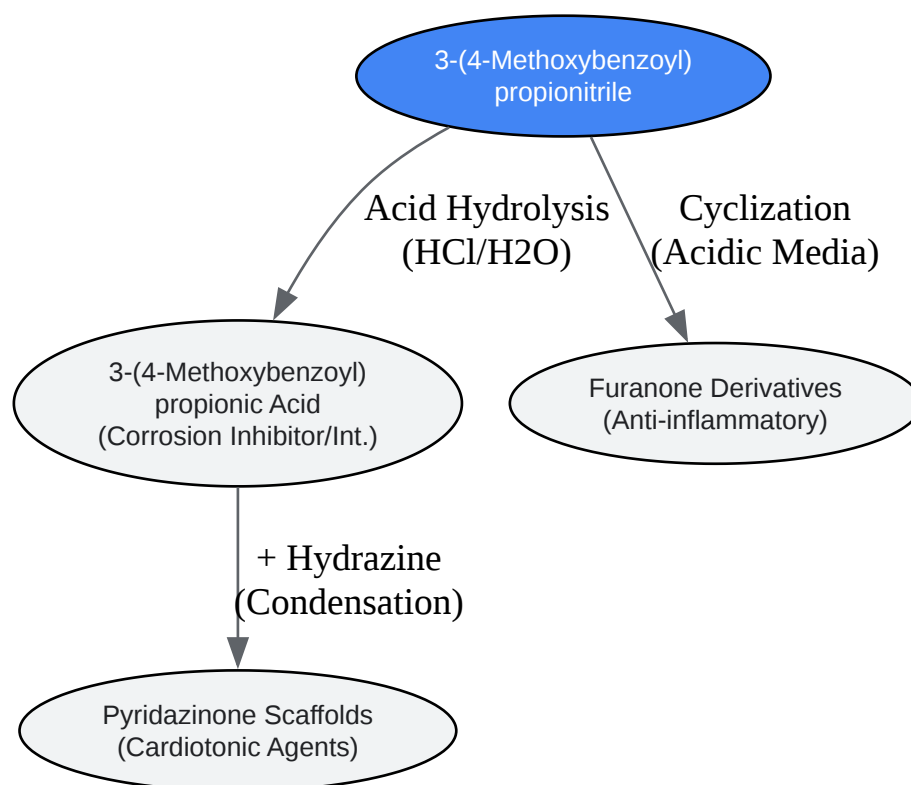
Objective: Conversion to 3-(4-methoxybenzoyl)propionitrile.

- Solvent Choice: Use DMSO (Dimethyl sulfoxide) to accelerate the S_N2 reaction rate.
- Reaction: Dissolve the chloro-intermediate (from Step 1) in DMSO. Add Sodium Cyanide (NaCN, 1.2 equiv).
 - Safety Note: NaCN is highly toxic. Ensure the reaction pH remains >9 to prevent HCN gas evolution.
- Conditions: Heat to 40–50°C for 4 hours.
- Workup: Dilute with water (precipitates the product) and extract with Ethyl Acetate.
- Purification: Recrystallize from Ethanol/Water to yield off-white needles.

Part 3: Reactivity & Applications in Drug Design

The versatility of 3-(4-methoxybenzoyl)propionitrile lies in its ability to undergo cyclization and hydrolysis, serving as a gateway to multiple pharmacophores.

Transformation Logic (DOT)



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Figure 2: Divergent synthetic applications of the nitrile scaffold.

Key Transformations

- **Hydrolysis to Acid:** Heating the nitrile in concentrated HCl yields 3-(4-methoxybenzoyl)propionic acid (CAS 3153-44-4). This acid is a precursor to Anisindione (an anticoagulant) and various COX-2 inhibitors.
- **Pyridazinone Synthesis:** Reaction of the hydrolyzed acid (or the nitrile directly under specific conditions) with hydrazine leads to 6-(4-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one. These scaffolds are potent phosphodiesterase III inhibitors (cardiotonics).

Part 4: Safety & Handling (E-E-A-T)

Hazard Identification

- **Acute Toxicity:** The nitrile moiety poses a risk of cyanide liberation under metabolic or acidic conditions.

- Skin/Eye Irritant: Treat as a potent irritant.
- GHS Classification: Warning (H302, H312, H332).

Self-Validating Safety Protocol

- Cyanide Monitoring: When performing Step 2 (Cyanation), keep a Dräger tube or HCN detector active in the fume hood.
- Waste Disposal: All aqueous waste from the cyanation step must be treated with bleach (Sodium Hypochlorite) to oxidize residual cyanide to cyanate before disposal.

References

- Sigma-Aldrich. 3-(4-Methoxybenzoyl)propionic acid Product Sheet. (Precursor/Derivative Reference). [Link](#)
- PubChem. Compound Summary: 3-(4-methoxybenzoyl)propionic acid.[1] National Library of Medicine. [Link](#)
- Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard protocols for Friedel-Crafts and Nitrile synthesis).
- ChemGuide. Nucleophilic Substitution: Halogenoalkanes and Cyanide Ions. (Mechanistic grounding for Step 2). [Link](#)

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Sources

- 1. 3-(4-甲氧基苯甲酰)丙酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- To cite this document: BenchChem. [Technical Guide: 3-(4-Methoxybenzoyl)propionitrile]. BenchChem, [2026]. [Online PDF]. Available at:

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